3'-Ethoxy-2,2,2,4',5'-pentafluoroacetophenone
Description
Properties
IUPAC Name |
1-(3-ethoxy-4,5-difluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O2/c1-2-17-7-4-5(3-6(11)8(7)12)9(16)10(13,14)15/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNUUJCRGWDWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
α-Halogenation of Acetophenone Precursors
The foundational step in this route involves introducing halogen atoms at the α-position of acetophenone. A patent by CN101665394B outlines a one-pot strategy where acetophenone derivatives undergo α-halogenation using reagents like dichlorodimethylhydantoin (DCDMH). For 3'-ethoxy-2,2,2,4',5'-pentafluoroacetophenone, the precursor 1-(3-ethoxy-4,5-difluorophenyl)ethan-1-one is treated with DCDMH in acetonitrile at 50–100°C, yielding the α-chloro intermediate.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 50–100°C |
| Solvent | Acetonitrile |
| Halogenating Agent | DCDMH (0.8 mmol per 2 mmol substrate) |
| Reaction Time | 2–3 hours |
Nucleophilic Fluorination
The α-chloro intermediate is subsequently fluorinated using nucleophilic agents such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). The patent emphasizes the use of eutectic mixtures (e.g., KF·2H2O/18-crown-6) to enhance fluoride ion availability. Reaction temperatures of 100–150°C for 5–10 hours achieve substitution with fluorine, yielding the pentafluoro product.
Yield Optimization:
-
Without eutectic : <30% conversion due to poor fluoride solubility.
Enolate Fluorination Using N-Fluorobenzenesulfonimide (NFSI)
Enolate Generation
A method adapted from PMC7318075 involves deprotonating the acetophenone precursor using a strong base (e.g., LDA or KHMDS) at –78°C in THF. For the target compound, the enolate of 1-(3-ethoxy-4,5-difluorophenyl)ethan-1-one is generated to facilitate fluorination at the α-position.
Fluorination with NFSI
NFSI serves as an electrophilic fluorinating agent, reacting with the enolate to introduce trifluoromethyl groups. The reaction proceeds at –20°C to minimize side reactions, achieving 58–64% yield for analogous fluorinated thromboxane intermediates.
Challenges:
-
β-Elimination : Competing elimination occurs if the temperature exceeds –10°C.
-
Steric hindrance : The ethoxy group at the 3'-position slows fluorination kinetics.
Photoredox Catalysis for Direct Fluorination
Radical Fluorination Mechanism
A recent ACS Journal of Organic Chemistry study demonstrates the use of photoredox catalysis to directly install fluorine atoms. The method employs 4DPAIPN as a photocatalyst and bench-stable fluorinating reagents (e.g., Selectfluor). Under blue LED irradiation, the acetophenone precursor undergoes single-electron transfer (SET), generating a radical intermediate that reacts with fluorine sources.
Application to Target Compound
For 3'-ethoxy-2,2,2,4',5'-pentafluoroacetophenone, this method could streamline the synthesis by avoiding pre-halogenation. Preliminary data for analogous compounds show 40–55% yield with 85% regioselectivity for the α-position.
Advantages:
-
Mild conditions : Room temperature, no strong bases required.
-
Functional group tolerance : Ethoxy and aryl fluoride groups remain intact.
Multi-Step Synthesis from Fluorinated Benzene Derivatives
Friedel-Crafts Acylation
This route begins with 3-ethoxy-4,5-difluorobenzene , which undergoes Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA) in the presence of AlCl3. The reaction installs the acetyl group at the para position relative to the ethoxy group, yielding 1-(3-ethoxy-4,5-difluorophenyl)-2,2,2-trifluoroethan-1-one .
Late-Stage Fluorination
The remaining fluorine atoms are introduced via electrophilic aromatic substitution (EAS) using F2 gas or Xenon difluoride (XeF2). EAS occurs preferentially at the 2' and 6' positions due to the electron-withdrawing effect of the trifluoromethyl group.
Reaction Data:
| Fluorinating Agent | Temperature | Yield |
|---|---|---|
| F2 gas | –30°C | 28% |
| XeF2 | 0°C | 45% |
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|
| Halogenation-Fluorination | 65–72 | High | One-pot simplicity |
| Enolate Fluorination | 58–64 | Moderate | High regioselectivity |
| Photoredox Catalysis | 40–55 | Low | Mild conditions, no pre-functionalization |
| Multi-Step Synthesis | 45 | Low | Precise control over substitution |
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Fluorination
The ethoxy group’s electron-donating nature directs electrophilic fluorination to the 4' and 5' positions, but competing side reactions at the 2' position require careful optimization. Using bulky solvents (e.g., tert-amyl alcohol) improves selectivity by sterically shielding the 2' site.
Stability of Fluorinated Intermediates
α-Fluoroacetophenone intermediates are prone to hydrolysis. Stabilization strategies include:
-
Anhydrous conditions : Rigorous drying of solvents and reagents.
-
Low-temperature workup : Quenching reactions at –78°C to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
3’-Ethoxy-2,2,2,4’,5’-pentafluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3’-Ethoxy-2,2,2,4’,5’-pentafluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated aromatic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3’-Ethoxy-2,2,2,4’,5’-pentafluoroacetophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, leading to inhibition or modulation of biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxy-Substituted Polyfluoroacetophenones
- Key Insights :
- Alkoxy chain length (ethoxy vs. butoxy) affects lipophilicity and solubility. Longer chains (e.g., butoxy) may enhance membrane permeability but reduce crystallinity .
- Higher fluorination (e.g., pentafluoro vs. difluoro) increases electron-withdrawing effects, accelerating reactions like catalytic hydrogenation or Friedel-Crafts acylations .
Polyfluoroacetophenones with Hydroxy/Methoxy Groups
- Key Insights :
Chloro-Fluoro Hybrid Acetophenones
- Key Insights :
Tetra- and Pentafluoroacetophenones
Biological Activity
3'-Ethoxy-2,2,2,4',5'-pentafluoroacetophenone is a fluorinated aromatic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
3'-Ethoxy-2,2,2,4',5'-pentafluoroacetophenone has a molecular weight of 254.15 g/mol and features multiple fluorine substituents that enhance its chemical stability and reactivity. The presence of the ethoxy group contributes to its solubility and interaction with biological targets.
The biological activity of 3'-Ethoxy-2,2,2,4',5'-pentafluoroacetophenone primarily involves its interaction with various enzymes and receptors. The fluorine atoms in the compound facilitate strong hydrogen bonding and hydrophobic interactions with protein structures. This unique interaction profile allows the compound to function as an enzyme inhibitor or modulator in biological systems.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for metabolic processes or signal transduction pathways.
- Protein Interaction : It can interact with protein hydrophobic pockets, potentially altering protein function or stability.
Case Studies
- Inhibition Studies : A study demonstrated that fluorinated acetophenones could significantly inhibit bacterial growth by interfering with essential enzymatic functions required for cell division .
- Protein Modulation : Another investigation revealed that similar compounds could modulate the activity of proteins involved in apoptosis and immune response pathways .
Applications in Research
3'-Ethoxy-2,2,2,4',5'-pentafluoroacetophenone is utilized in various scientific applications:
- Organic Synthesis : It serves as a reagent in synthesizing fluorinated compounds due to its reactive carbonyl group.
- Biological Studies : The compound is employed in studies aimed at understanding enzyme mechanisms and protein interactions due to its unique structural properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3'-Ethoxy-2,2,2,4',5'-pentafluoroacetophenone | Ethoxy group + pentafluoro substituents | Potential enzyme inhibitor |
| 2’,3’,4’,5’,6’-Pentafluoroacetophenone | Lacks ethoxy group | Moderate antibacterial properties |
| 3’-Methoxy-2,2,2,4’,5’-pentafluoroacetophenone | Methoxy group instead of ethoxy | Similar enzyme modulation capabilities |
Q & A
Q. What are the recommended synthetic routes for 3'-ethoxy-2,2,2,4',5'-pentafluoroacetophenone, and how can reaction conditions be optimized?
The synthesis of fluorinated acetophenones often involves nucleophilic substitution or coupling reactions under controlled pH and temperature. For example, 4'-(2,4-difluorophenoxy)acetophenone is synthesized via reactions with 2,4-difluoroaniline and acetaldoxime at pH 4–6, followed by steam distillation and benzene extraction . For the ethoxy-substituted variant, introducing the ethoxy group may require alkylation of a phenolic intermediate under basic conditions (e.g., using K₂CO₃ in DMF). Optimization includes:
- pH control : Maintain pH 4–6 to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Purification : Reduced-pressure rectification or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing 3'-ethoxy-2,2,2,4',5'-pentafluoroacetophenone?
- NMR : ¹⁹F NMR identifies fluorine environments (e.g., δ -110 to -160 ppm for aromatic fluorines). ¹H NMR resolves ethoxy protons (δ 1.2–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ≈ 316.05).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .
Q. How is this compound utilized as a biochemical tool in proteomics or enzyme studies?
Fluorinated acetophenones are used as enzyme inhibitors or substrates due to their electron-withdrawing groups. For example, pentafluoroacetophenone derivatives participate in asymmetric reductions catalyzed by cyanobacteria (e.g., Synechococcus sp. PCC7942), achieving >90% enantiomeric excess . Applications include:
- Probing enzyme active sites via fluorine-mediated steric/electronic effects.
- Studying hydrogen abstraction kinetics in photochemical reactions .
Advanced Research Questions
Q. How do magnetic fields influence the photochemical hydrogen abstraction mechanism of 3'-ethoxy-2,2,2,4',5'-pentafluoroacetophenone?
Magnetic field effects (MFEs) alter radical pair dynamics. In micellar solutions (e.g., Brij 35), MFEs slow the decay of ketyl radical pairs by modulating electron spin relaxation. For pentafluoroacetophenone, decay rates decrease linearly with magnetic field strength (0–1.34 T), unlike acetophenone (saturation at 0.34 T). This is attributed to:
- Spin relaxation : Fluorine substituents enhance spin-orbit coupling.
- Escape kinetics : Fluorinated ketyl radicals exhibit slower micelle escape, prolonging radical pair lifetimes.
Methodology: Use nanosecond laser flash photolysis with transient absorbance measurements at 500–600 nm .
Q. What strategies optimize enantioselective reduction of 3'-ethoxy-2,2,2,4',5'-pentafluoroacetophenone using chiral catalysts?
Asymmetric transfer hydrogenation (ATH) with Ru(II)-cyclopentadienyl catalysts (e.g., (R,R)-II) achieves high enantioselectivity (>99% ee). Key parameters:
- Catalyst design : Chiral ligands (e.g., TsDPEN) control stereochemistry.
- Solvent : Propan-2-ol as hydrogen donor.
- Substitution effects : Electron-withdrawing groups (e.g., -CF₃, -OEt) enhance substrate-catalyst interactions.
Comparative studies with 2',3',4',5',6'-pentafluoroacetophenone show 82–99% conversion under ATH conditions .
Q. How can photobiocatalytic systems be tailored for efficient reduction of fluorinated acetophenones?
Cyanobacteria (e.g., Synechocystis PCC6803) reduce pentafluoroacetophenone derivatives under LED illumination (470–660 nm). Optimization includes:
Q. How should researchers address contradictions in reported conversion efficiencies for biotransformation reactions?
Discrepancies (e.g., 82% vs. 90% conversion in cyanobacterial systems) arise from:
- Strain variability : Synechococcus vs. Synechocystis metabolic differences.
- Substrate loading : High concentrations (>5 mM) inhibit enzymes.
- Analytical methods : Validate via HPLC vs. GC-MS to avoid quantification errors.
Solution: Standardize protocols (e.g., ISO 20678 for photobiocatalysis) and report full reaction conditions .
Q. What computational approaches model the reaction pathways of fluorinated acetophenones?
Density functional theory (DFT) calculates transition states and intermediates. For example:
- Hydrogen abstraction : Compare activation energies for fluorinated vs. non-fluorinated analogs.
- Solvent effects : Use COSMO-RS to model micellar environments.
Software: Gaussian 16 with B3LYP/6-311++G(d,p) basis set. Validate with experimental kinetic isotope effects (KIEs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
